Cas no 330786-24-8 (Ibrutinib deacryloylpiperidine)

イブルチニブ・デアクリルピペリジン(Ibrutinib deacryloylpiperidine)は、ブルトン型チロシンキナーゼ(BTK)阻害剤であるイブルチニブの代謝産物の一つです。この化合物は、イブルチニブの活性代謝物として知られ、BTKに対する選択的かつ不可逆的な阻害作用を示します。特に、B細胞性悪性腫瘍や自己免疫疾患の治療において、その高い標的特異性と薬理学的安定性が注目されています。分子構造中のデアクリルピペリジン部分は、代謝安定性の向上に関与しており、体内動態の最適化に寄与する可能性があります。in vitroおよびin vivoでの研究において、優れた薬効プロファイルが確認されています。

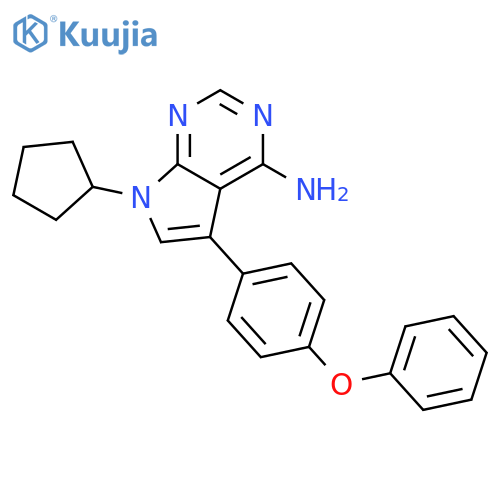

330786-24-8 structure

商品名:Ibrutinib deacryloylpiperidine

CAS番号:330786-24-8

MF:C17H13N5O

メガワット:303.318022489548

MDL:MFCD20270360

CID:855422

PubChem ID:22346757

Ibrutinib deacryloylpiperidine 化学的及び物理的性質

名前と識別子

-

- 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine

- 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- : 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine

- 1H-Pyrazole, 3-(4-phenoxyphenyl)-

- 3-(4-phenoxy-phenyl)-1(2)H-pyrazole

- 3-(4-phenoxyphenyl)-1H-pyrazole

- 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 3-[4-phenoxyphenyl]pyrazole

- AC1MD5RK

- ACMC-20me6r

- CHEMBL41864

- Maybridge3_001296

- Oprea1_637414

- SureCN3364770

- 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine-4-amine

- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-

- 3-(4-phenoxyphenyl)-1 h- pyrazole and [3,4- d] pyrimidine-4-amine

- Ibrutinib deacryloylpiperidine

- SY032999

- 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine; 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- HY-78727

- EN300-365110

- C17H13N5O

- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4 d)pyrimidin-4-amine

- Z2753057767

- 330786-24-8

- KP2LL98299

- 1H-Pyrazolo(3,4-d)pyrimidin-4-amine, 3-(4-phenoxyphenyl)-

- AKOS040759471

- YYVUOZULIDAKRN-UHFFFAOYSA-N

- SB74532

- SCHEMBL200349

- CS-M2418

- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine

- DA-25126

- IBT4A

- 3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

- 3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

- AKOS032949962

- AKOS024464512

- MFCD20270360

- Ibrutinib N-2

- CHEMBL1242204

- AC-28742

- DS-7365

- BCP08092

-

- MDL: MFCD20270360

- インチ: InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)

- InChIKey: YYVUOZULIDAKRN-UHFFFAOYSA-N

- ほほえんだ: NC1=C2C(NN=C2C3=CC=C(OC4=CC=CC=C4)C=C3)=NC=N1

計算された属性

- せいみつぶんしりょう: 303.11201g/mol

- ひょうめんでんか: 0

- XLogP3: 3

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 3

- どういたいしつりょう: 303.11201g/mol

- 単一同位体質量: 303.11201g/mol

- 水素結合トポロジー分子極性表面積: 89.7Ų

- 重原子数: 23

- 複雑さ: 381

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.380±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 577.4±50.0 °C at 760 mmHg

- フラッシュポイント: 303.0±30.1 °C

- ようかいど: Insuluble (1.2E-3 g/L) (25 ºC),

- PSA: 89.71000

- LogP: 3.97560

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Ibrutinib deacryloylpiperidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

Ibrutinib deacryloylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P301390-5g |

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

330786-24-8 | 5g |

$219.00 | 2023-05-17 | ||

| Enamine | EN300-365110-0.05g |

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

330786-24-8 | 95% | 0.05g |

$19.0 | 2023-03-02 | |

| Enamine | EN300-365110-1.0g |

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

330786-24-8 | 95% | 1g |

$0.0 | 2023-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P16620-250mg |

Ibrutinib deacryloylpiperidine |

330786-24-8 | 250mg |

¥38.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D387024-100g |

5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |

330786-24-8 | 99% | 100g |

$350 | 2024-05-24 | |

| eNovation Chemicals LLC | D404782-5g |

5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |

330786-24-8 | 97% | 5g |

$240 | 2024-06-05 | |

| eNovation Chemicals LLC | D404782-1kg |

5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |

330786-24-8 | 97% | 1kg |

$1800 | 2024-06-05 | |

| Enamine | EN300-365110-0.1g |

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

330786-24-8 | 95% | 0.1g |

$19.0 | 2023-03-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P844840-1g |

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

330786-24-8 | 98% | 1g |

¥35.00 | 2022-09-01 | |

| abcr | AB441824-25 g |

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 98%; . |

330786-24-8 | 98% | 25g |

€162.30 | 2023-04-22 |

Ibrutinib deacryloylpiperidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:330786-24-8)3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

注文番号:LE2326

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:42

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:330786-24-8)伊布替尼中间体N-2

注文番号:LE25933849

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:53

価格 ($):discuss personally

Ibrutinib deacryloylpiperidine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

330786-24-8 (Ibrutinib deacryloylpiperidine) 関連製品

- 105582-76-1(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(3-deoxy-b-D-erythro-pentofuranosyl)-)

- 120386-10-9(7H-Pyrrolo[2,3-d]pyrimidine-5-carboximidicacid, 4-amino-7-[(2-hydroxyethoxy)methyl]-, methyl ester)

- 120386-06-3(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2-hydroxyethoxy)methyl]-)

- 118043-69-9(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-)

- 194787-36-5(7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-[3-(phenylmethoxy)phenyl]-)

- 115044-83-2(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2R,5S)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-)

- 18440-68-1(7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylicacid, 4-amino-7-b-D-ribofuranosyl-,methyl ester)

- 139209-26-0(7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)-)

- 141232-24-8(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)-)

- 115044-81-0(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:330786-24-8)3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:330786-24-8)Ibrutinib deacryloylpiperidine

清らかである:99%/99%

はかる:100g/500g

価格 ($):194.0/964.0